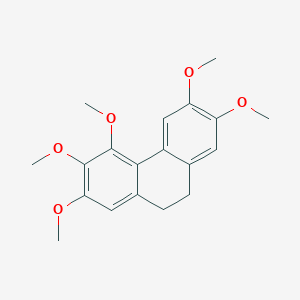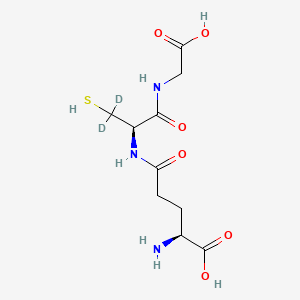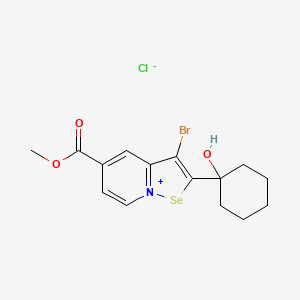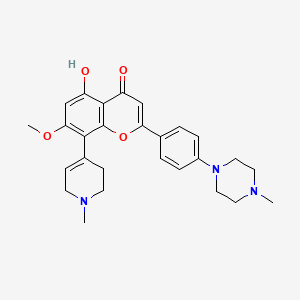
Cdk9-IN-24
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cdk9-IN-24 is a small molecule inhibitor that targets cyclin-dependent kinase 9 (CDK9). CDK9 is a crucial enzyme involved in the regulation of transcription elongation by RNA polymerase II. By inhibiting CDK9, this compound can modulate gene expression, making it a valuable compound in cancer research and other therapeutic areas .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cdk9-IN-24 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency, purity, and yield. This process may include optimization of reaction conditions, purification techniques, and quality control measures .
Análisis De Reacciones Químicas
Types of Reactions
Cdk9-IN-24 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Aplicaciones Científicas De Investigación
Cdk9-IN-24 has a wide range of scientific research applications, including:
Cancer Research: Inhibiting CDK9 can suppress the transcription of oncogenes, making this compound a potential therapeutic agent for various cancers.
Biology: Studying the role of CDK9 in transcriptional regulation and its impact on cellular processes.
Industry: Potential use in the development of new drugs and therapeutic strategies.
Mecanismo De Acción
Cdk9-IN-24 exerts its effects by inhibiting the activity of CDK9, which is a key regulator of transcription elongation. CDK9 forms a complex with cyclin T1, known as positive transcription elongation factor b (P-TEFb). This complex phosphorylates the C-terminal domain of RNA polymerase II, allowing it to transition from transcription initiation to elongation. By inhibiting CDK9, this compound disrupts this process, leading to reduced transcription of genes involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Flavopiridol: A first-generation CDK inhibitor that targets multiple CDKs, including CDK9.
Toyocamycin: A natural compound that selectively inhibits CDK9.
Meriolins: Synthetic inhibitors derived from natural compounds that target CDK9.
Uniqueness of Cdk9-IN-24
This compound is unique due to its high selectivity for CDK9, which reduces off-target effects and enhances its therapeutic potential. Its ability to specifically inhibit CDK9 makes it a valuable tool in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C27H31N3O4 |
|---|---|
Peso molecular |
461.6 g/mol |
Nombre IUPAC |
5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-[4-(4-methylpiperazin-1-yl)phenyl]chromen-4-one |
InChI |
InChI=1S/C27H31N3O4/c1-28-10-8-19(9-11-28)25-24(33-3)17-22(32)26-21(31)16-23(34-27(25)26)18-4-6-20(7-5-18)30-14-12-29(2)13-15-30/h4-8,16-17,32H,9-15H2,1-3H3 |
Clave InChI |
DQKKUVSYKRLEBM-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC=C(C=C2)C3=CC(=O)C4=C(O3)C(=C(C=C4O)OC)C5=CCN(CC5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


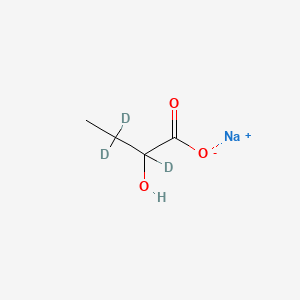
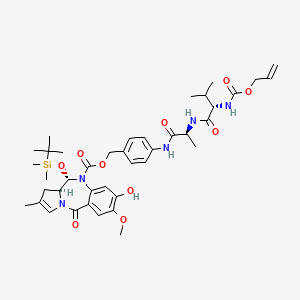
![3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]-N-[2-(dodecyldisulfanyl)ethyl]propanamide](/img/structure/B12388897.png)
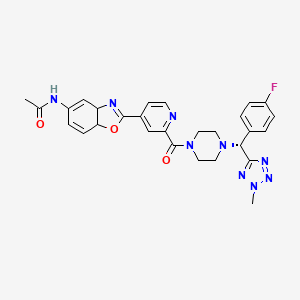
![17-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxy]heptadecanoic acid](/img/structure/B12388909.png)
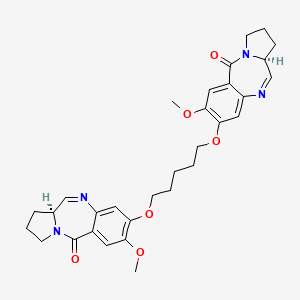
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-chlorobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12388916.png)
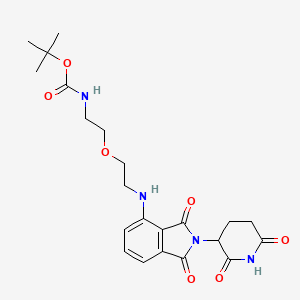
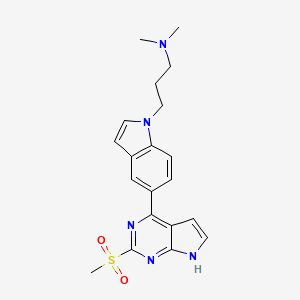
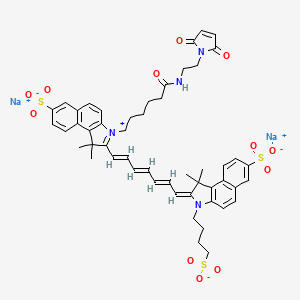
![5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione](/img/structure/B12388929.png)
